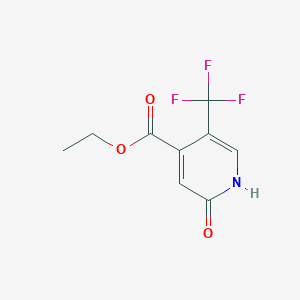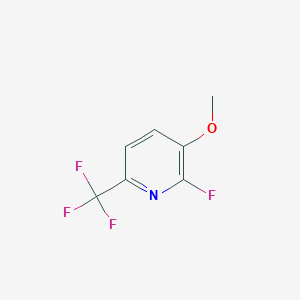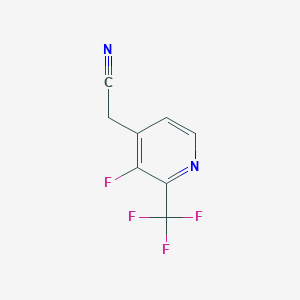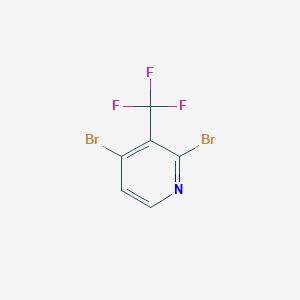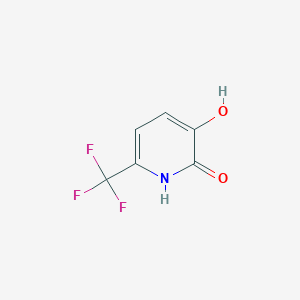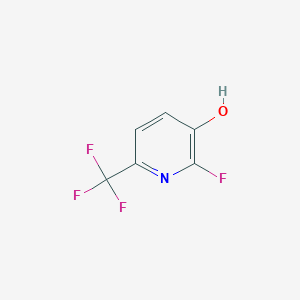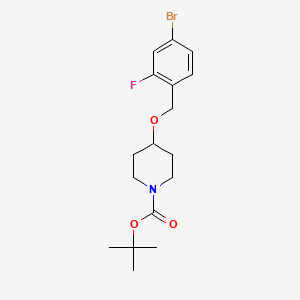
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate (TBPFPC) is a novel small molecule that has recently been discovered as a potential drug candidate for a variety of therapeutic applications. It is a member of the piperidine family, which is a group of compounds that have been found to possess a variety of biological activities. TBPFPC has a unique structure and properties that make it an attractive candidate for further research and development.
Applications De Recherche Scientifique
Synthetic Routes and Applications
This compound is involved in the synthesis of various pharmaceutical and industrial chemicals. A notable example includes its role in the synthesis of vandetanib, a therapeutic agent. The process involves substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution steps, demonstrating the compound's utility in complex chemical syntheses and its commercial value in manufacturing (Mi, 2015).
Environmental and Health Impact Studies
Research on synthetic phenolic antioxidants, which are structurally related to tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate, indicates their widespread use in industrial and commercial products. These compounds, including similar tert-butyl derivatives, have been detected in various environmental matrices and have shown potential human exposure pathways. Studies suggest that some of these compounds may exhibit hepatic toxicity, endocrine disrupting effects, and possible carcinogenicity. This underscores the importance of understanding the environmental behavior and health impacts of chemicals related to this compound (Liu & Mabury, 2020).
Degradation and Environmental Remediation
Studies on the degradation of related compounds, such as methyl tert-butyl ether (MTBE), provide insights into the environmental fate of tert-butyl derivatives. Research has explored the decomposition of MTBE by adding hydrogen in a cold plasma reactor, indicating alternative methods for the environmental remediation of tert-butyl compounds. This research highlights the potential for innovative approaches to mitigate the environmental impact of similar chemicals (Hsieh et al., 2011).
Adsorption for Environmental Clean-up
The adsorption of MTBE, a compound related to this compound, from the environment has been extensively studied. This research underscores the effectiveness of various adsorbents in removing MTBE from aqueous solutions, highlighting the broader applicability of such methods for the clean-up of related tert-butyl compounds from water sources. This demonstrates the ongoing efforts to address the environmental challenges posed by these substances (Vakili et al., 2017).
Propriétés
IUPAC Name |
tert-butyl 4-[(4-bromo-2-fluorophenyl)methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(21)20-8-6-14(7-9-20)22-11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAZLOAYZWAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






